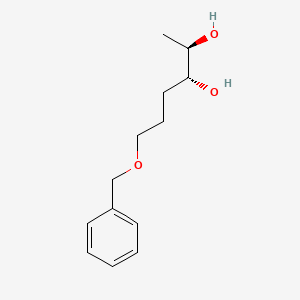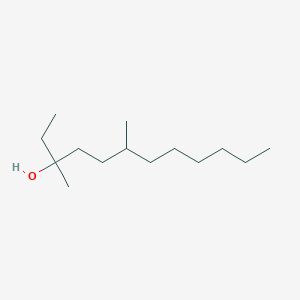
3-Dodecanol, 3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecanol, 3,6-dimethyl-: is an organic compound with the molecular formula C14H30O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a dodecane chain, with additional methyl groups at the 3rd and 6th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecanol, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3-Dodecanol, 3,6-dimethyl- may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dodecanol, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 3-Dodecanol, 3,6-dimethyl-.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Dodecanone, 3,6-dimethyl-.
Reduction: 3-Dodecanol, 3,6-dimethyl-.
Substitution: 3-Dodecyl chloride, 3,6-dimethyl-.
Applications De Recherche Scientifique
Chemistry: 3-Dodecanol, 3,6-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s potential antioxidant properties are being explored for therapeutic applications. It may be used in formulations aimed at reducing oxidative stress in biological systems .
Industry: 3-Dodecanol, 3,6-dimethyl- is utilized in the production of lubricants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Dodecanol, 3,6-dimethyl- involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Dodecan-3-ol: A secondary alcohol with a similar structure but without the additional methyl groups.
3-Dodecanone: The corresponding ketone of 3-Dodecanol, 3,6-dimethyl-.
Dodecyl chloride: The chloride derivative of dodecanol.
Uniqueness: 3-Dodecanol, 3,6-dimethyl- stands out due to the presence of methyl groups at the 3rd and 6th positions, which influence its physical and chemical properties. These structural differences can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
648415-27-4 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
3,6-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-7-8-9-10-13(3)11-12-14(4,15)6-2/h13,15H,5-12H2,1-4H3 |
Clé InChI |
LOGYQQMDFBIUJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC(C)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
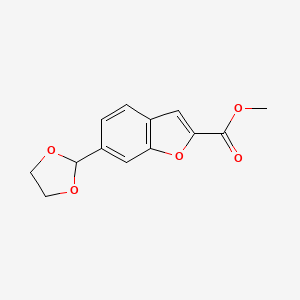

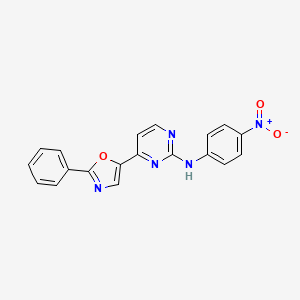
propanedinitrile](/img/structure/B12603389.png)
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
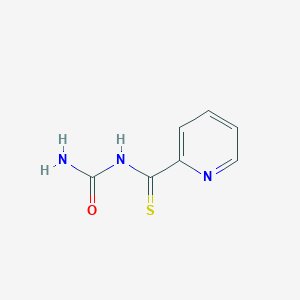
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
